molecular formula C11H21NO B12273564 N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12273564
M. Wt: 183.29 g/mol
InChI Key: YKWGTVDVTFLZQL-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol This compound is part of the bicyclo[221]heptane family, which is known for its unique bicyclic structure

Preparation Methods

The synthesis of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine has been studied for its potential as an NMDA receptor antagonist. NMDA receptors are involved in synaptic plasticity and memory function, making this compound of interest for research in neurodegenerative disorders such as Alzheimer’s disease . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents targeting the central nervous system.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate glutamate neurotransmission, which is crucial for various neurological processes .

Comparison with Similar Compounds

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine can be compared with other NMDA receptor antagonists such as memantine and 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine. While memantine is a well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease, this compound offers a different structural framework that may provide unique pharmacological properties .

Conclusion

This compound is a compound with significant potential in scientific research, particularly in the field of neuropharmacology. Its unique structure and ability to interact with NMDA receptors make it a valuable candidate for further study and development.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21NO/c1-2-13-6-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3

InChI Key

YKWGTVDVTFLZQL-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CC2CCC1C2

Origin of Product

United States

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